molecular formula B5H60N15O15 B8616577 Ammoniumpentaborate

Ammoniumpentaborate

Cat. No. B8616577
M. Wt: 564.6 g/mol
InChI Key: GDISSJBTLJQKKS-UHFFFAOYSA-A
Attention: For research use only. Not for human or veterinary use.
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Patent
US04514326

Procedure details

In accordance with the present invention, when equimolar amounts of tetraborates and one of the following inorganic ammonium salts: ammoniumsulfate, ammoniumsulfite or diammoniumhydrophosphate are heated in a water solution and about 60% of the theoretical ammonia content is distilled off, new and stable flame retardant compositions: ammoniumpentaborate and the corresponding alkali salt sulfate, sulfite or hydrophosphate are obtained. The same compositions are obtained after the suspension of a tetraborate in two equivalent amounts of ammonia is treated with one equivalent amount of concentrated sulfuric acid, sulfurdioxide or phosphoric acid. In case of milling, dry heating, suspending or dissolving tetraborates with the above ammonium salts, a partial formation of ammoniumpentaborate and corresponding inorganic salts are obtained with concomitant evolution of ammonia gas.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[B:1]([OH:4])([OH:3])[OH:2].[NH3:5].S(=O)(=O)(O)O.S(=O)=O.P(=O)(O)(O)O>>[B:1]([O-:4])([O-:3])[O-:2].[B:1]([O-:4])([O-:3])[O-:2].[B:1]([O-:4])([O-:3])[O-:2].[B:1]([O-:4])([O-:3])[O-:2].[B:1]([O-:4])([O-:3])[O-:2].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH3:5] |f:5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The same compositions are obtained
CUSTOM
Type
CUSTOM
Details
In case of milling, dry
TEMPERATURE
Type
TEMPERATURE
Details
heating
DISSOLUTION
Type
DISSOLUTION
Details
dissolving tetraborates with the above ammonium salts

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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